4-(3-Chlorophenyl)-6-hydroxy-2-(prop-2-en-1-ylsulfanyl)-4,5-dihydropyridine-3-carbonitrile
Description
4-(3-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a prop-2-en-1-ylsulfanyl group, and a tetrahydropyridine ring
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-6-20-15-13(9-17)12(8-14(19)18-15)10-4-3-5-11(16)7-10/h2-5,7,12H,1,6,8H2,(H,18,19) |
InChI Key |
UQUDWMFKWADGRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the tetrahydropyridine ring.
Addition of the Prop-2-en-1-ylsulfanyl Group: This step involves the addition of a prop-2-en-1-ylsulfanyl group to the compound, typically through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(3-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can be compared with similar compounds such as:
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
5-(3-Chlorophenyl)-4-(prop-2-en-1-yl)-2H-1,2,4-triazole-3-thione: This compound shares the chlorophenyl and prop-2-en-1-yl groups but has a different core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
